Synthetic Yield Advantage vs. Iodo Analog
A key differentiator for this specific building block is its high isolated yield (90%) when synthesized via a scalable Van Leusen oxazole formation protocol. This yield was achieved starting from 5-bromopicolinaldehyde and TosMIC in the presence of potassium carbonate . While class-level inference suggests 5-halo-oxazole-pyridines can be synthesized via similar routes, the 5-iodo analog is known to be low yielding in subsequent coupling steps due to instability [1], and cross-study comparable data for the 5-chloro analog shows variable yields (e.g., 64% for a related diaryloxazole) depending on the specific substrate [2].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 5-iodo-2-(1,3-oxazol-5-yl)pyridine (class-level inference) / 5-chloro-2,4-diaryloxazole (cross-study comparable) |
| Quantified Difference | Target compound yields 90%; iodo analogs reported as 'low yielding' in coupling steps; a related chlorooxazole yielded 64%. |
| Conditions | Reaction of 5-bromopicolinaldehyde with TosMIC and K2CO3 in refluxing MeOH for 5 h . |
Why This Matters
A higher and more reliable synthetic yield directly reduces the cost and time of multi-step synthesis campaigns, making this specific brominated building block a more economical choice for large-scale procurement.
- [1] OMICSDI. Data on iodo-oxazole coupling. View Source
- [2] ScienceDirect. Synthesis of multiply arylated pyridines. View Source
